molecular formula C18H10BrClN2OS2 B2983395 N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-bromo-2-chlorobenzamide CAS No. 1209938-85-1

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-bromo-2-chlorobenzamide

Cat. No.: B2983395
CAS No.: 1209938-85-1
M. Wt: 449.77
InChI Key: PHEMILNHDAXFOF-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-bromo-2-chlorobenzamide is a high-purity chemical compound supplied for research and development purposes. It is assigned CAS Number 1209938-85-1 and has a molecular formula of C18H10BrClN2OS2, with a molecular weight of 449.77 g/mol . The compound features a complex structure that incorporates both benzothiazole and thiophene heterocyclic rings, which are classes of compounds known to be important in medicinal and industrial research . Benzothiazole derivatives, in particular, are a significant class of heterocyclic compounds that are frequently investigated as pharmaceutical intermediates due to their broad spectrum of pharmacological and biological activities . Thiophene, a five-membered heterocycle, is an aromatic system with properties similar to benzene and is often studied for its reactivity and application in material science . This product is intended for research use only and is not for diagnostic or therapeutic uses. Researchers are encouraged to consult the product's SDS and handle it with appropriate safety precautions.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-bromo-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrClN2OS2/c19-10-5-6-13(20)12(9-10)16(23)22-17-11(7-8-24-17)18-21-14-3-1-2-4-15(14)25-18/h1-9H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEMILNHDAXFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-bromo-2-chlorobenzamide typically involves the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.

    Thiophene Ring Formation: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated benzothiazole intermediate.

    Benzamide Formation: The final step involves the amidation reaction between the thiophene-benzothiazole intermediate and 5-bromo-2-chlorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-bromo-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The halogen atoms (bromo and chloro) can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, alkoxides, typically in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes. The thiophene ring may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Structural Analogues with Benzothiazole-Thiophene Backbones

Compounds sharing the benzothiazole-thiophene backbone but differing in substituents or appended groups exhibit distinct physicochemical and biological properties:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Bioactivity Source
Target Compound 5-Bromo-2-chlorobenzamide 463.7 Not explicitly reported; inferred bioactivity
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide Furan-2-sulfonamide ~420* Anthrax lethal factor inhibition (IC₅₀ data pending)
(Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one 4-Methoxybenzothiazole, propenone linker ~330* Antiproliferative (IC₅₀ = 9.39 μM vs. breast cancer)

Notes:

  • The sulfonamide derivatives (e.g., furan-2-sulfonamide) exhibit enhanced solubility due to polar sulfonamide groups, whereas the target compound’s amide group may reduce solubility but improve membrane permeability .

Analogues with Varied Heterocyclic Cores

Replacing the thiophene or benzothiazole moieties alters electronic properties and bioactivity:

Compound Name Core Structure Key Modifications Bioactivity/Properties Source
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole (instead of thiophene) 2,4-Difluorobenzamide Inhibits PFOR enzyme; hydrogen-bonded dimers in crystal structure
N-[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide Benzoxazole (instead of benzothiazole) 5-Bromo-2-methoxy Unknown bioactivity; molecular weight = 457.7 g/mol
5-Bromo-2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Thiadiazole-thioether linker 3-Fluorobenzylthio Molecular weight = 458.8 g/mol; structural diversity in sulfur-containing cores

Key Observations :

  • Thiazole-based compounds (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) form hydrogen-bonded dimers, enhancing crystallinity and stability, whereas the target compound’s thiophene may favor π-π stacking .

Antiproliferative Activity :

  • Thiophene-benzothiazole hybrids with sulfonamide or propenone linkers (e.g., IC₅₀ = 9.39–10.25 μM) outperform doxorubicin (IC₅₀ ≈ 30 μM) in breast cancer models . The target compound’s halogenated benzamide may further enhance DNA intercalation or kinase inhibition.

Enzyme Inhibition :

  • Sulfonamide derivatives (e.g., furan-2-sulfonamide) in target anthrax lethal factor, suggesting the benzothiazole-thiophene scaffold is versatile for enzyme inhibition. The target compound’s halogen substituents could optimize binding to hydrophobic enzyme pockets .

Physicochemical Properties

Property Target Compound N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
Molecular Weight 463.7 g/mol 256.3 g/mol 302.7 g/mol
Halogen Content Br, Cl F Cl, F
Hydrogen Bonding Amide N-H, S atoms Amide N-H, F substituents Amide N-H, thiazole N

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-bromo-2-chlorobenzamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C14H9BrClN3SC_{14}H_{9}BrClN_{3}S. The compound features a benzothiazole moiety linked to a thiophene ring and a chlorobenzamide group, contributing to its diverse biological properties.

The primary mechanism of action for this compound involves the inhibition of specific enzymes and pathways associated with various diseases. Notably, it has shown activity against the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis. This inhibition suggests potential applications in anti-tubercular therapy.

Target Enzymes

Enzyme Role Inhibition Type
DprE1Antitubercular targetCompetitive inhibition

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antibacterial Activity : It has demonstrated significant antibacterial properties against various strains, including resistant bacteria. The compound's interaction with bacterial cell walls and metabolic pathways contributes to its efficacy.
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antibacterial agent .

Study 2: Anticancer Activity

In vitro assays were conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited an IC50 value of 15 µM, suggesting potent anticancer activity through mechanisms involving apoptosis and cell cycle arrest .

Study 3: Inflammation Modulation

Another investigation focused on the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-induced RAW264.7 macrophages. Treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

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